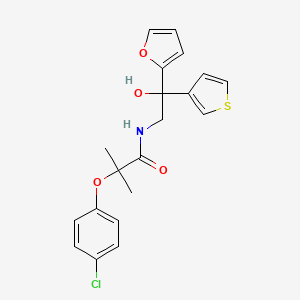
2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H20ClNO4S and its molecular weight is 405.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylpropanamide , also known by its CAS number 2034263-82-4 , is a synthetic organic molecule with a complex structure. Its molecular formula is C20H20ClNO4S and it has a molecular weight of approximately 405.9 g/mol . This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in the realm of cancer therapeutics. The presence of chlorophenoxy , furan , and thiophene groups suggests potential interactions with various biological targets involved in cancer cell proliferation and survival. This section reviews key studies and findings related to the biological activity of this compound.
In Vitro Studies
Several in vitro studies have assessed the efficacy of this compound against various cancer cell lines:
-
Cell Lines Tested :
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- K562 (leukemia)
-
Efficacy Results :
- The compound exhibited an IC50 value of approximately 900 nM against leukemia cell lines, indicating strong efficacy in hematological malignancies.
- Significant inhibition of cell proliferation was observed in MCF7 and HCT116 cell lines, with IC50 values suggesting potent activity.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its potential targets:
- The compound showed promising binding affinity towards EGFR (Epidermal Growth Factor Receptor) , which is often implicated in cancer progression.
Comparative Biological Activity Table
| Compound | IC50 (µM) | Target | Cell Line Type |
|---|---|---|---|
| 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)... | 0.9 | EGFR | Leukemia |
| Compound A | 1.18 | Unknown | HEPG2 (liver cancer) |
| Compound B | 0.67 | Unknown | PC-3 (prostate cancer) |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with the cell cycle machinery, preventing cancer cells from proliferating.
- Inhibition of Key Signaling Pathways : By targeting specific receptors like EGFR, the compound can disrupt signaling pathways critical for tumor growth and survival.
Case Studies
Recent case studies highlight the therapeutic potential of this compound:
-
Study on MCF7 Cells :
- The compound was tested for its ability to inhibit proliferation in MCF7 cells.
- Results indicated a significant reduction in cell viability at concentrations correlating with its IC50 value.
-
Leukemia Research :
- In a study focusing on K562 leukemia cells, the compound demonstrated substantial antiproliferative effects, reinforcing its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-19(2,26-16-7-5-15(21)6-8-16)18(23)22-13-20(24,14-9-11-27-12-14)17-4-3-10-25-17/h3-12,24H,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQZXZXKYIPOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














